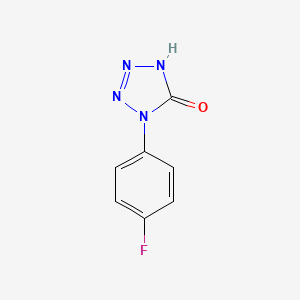

1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the fluorophenyl group in this compound adds unique properties, making it of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one typically involves the reaction of 4-fluorobenzylamine with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring . The reaction conditions include:

Temperature: Reflux

Solvent: Ethanol or methanol

Catalyst: None required

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst

Major Products Formed:

Oxidation: Formation of carboxylic acids

Reduction: Formation of amines

Substitution: Formation of halogenated derivatives

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one and its derivatives exhibit significant antimicrobial properties. In studies comparing various tetrazole derivatives, compounds containing the tetrazole ring showed moderate to potent activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. .

Case Studies:

- Antibacterial Efficacy: A series of novel tetrazole derivatives were synthesized and evaluated for their antibacterial activity, showing that compounds with the tetrazole moiety outperformed standard antibiotics in inhibiting biofilm formation, a critical factor in antibiotic resistance .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Studies have shown that certain derivatives can act as microtubule destabilizers, which are crucial for cancer cell proliferation.

Mechanism of Action:

- Microtubule Disruption: Compounds derived from this compound have been shown to bind to tubulin, inhibiting polymerization and leading to cell cycle arrest in cancer cell lines such as HeLa and A549 .

Case Studies:

- In Vitro Testing: A study demonstrated that specific derivatives exhibited low IC50 values against various cancer cell lines, indicating strong antiproliferative effects .

Drug Development

Given its ability to interact with various biological targets, this compound is being explored for drug development aimed at specific enzymes or receptors involved in disease processes.

Potential Therapeutic Uses:

- Anti-inflammatory and Analgesic Properties: The compound's structure allows it to mimic natural substrates in metabolic pathways, potentially leading to anti-inflammatory effects.

Research Directions:

- Future studies are required to explore the binding affinities of this compound with specific receptors using molecular docking techniques, which could elucidate its therapeutic mechanisms further.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity .

Comparación Con Compuestos Similares

1-(4-Fluorophenyl)-1H-tetrazole: Similar structure but lacks the carbonyl group.

4-Fluorophenyl isocyanate: Contains a different functional group but shares the fluorophenyl moiety.

4-Fluorophenyl isothiocyanate: Similar to isocyanate but with a sulfur atom.

Uniqueness: 1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one is unique due to the presence of both the fluorophenyl group and the tetrazole ring, which confer distinct chemical and biological properties.

Actividad Biológica

1-(4-Fluorophenyl)-1H-tetrazol-5(4H)-one is a tetrazole derivative notable for its diverse biological activities. Tetrazoles, characterized by their five-membered aromatic rings containing four nitrogen atoms, have gained attention in medicinal chemistry due to their ability to mimic carboxylic acids and interact with various biological targets. This article explores the biological activity of this compound, emphasizing its antimicrobial, antifungal, and antitumor properties.

Chemical Structure

The structure of this compound includes a tetrazole ring and a para-fluorophenyl group, which enhances its potential for biological interactions. The presence of the fluorine atom may influence the compound's lipophilicity and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that tetrazole derivatives possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against various bacterial strains, outperforming standard antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 2-16 | Antibacterial |

| 2-fluorophenyltetrazole | 8-32 | Antibacterial |

| Ciprofloxacin | 16 | Reference |

The compound's interaction with bacterial enzymes and cell membranes is critical for its antimicrobial efficacy.

Antitumor Activity

In vitro studies have demonstrated that tetrazole derivatives can exhibit potent antitumor activity. For example, compounds with similar structures have shown IC50 values significantly lower than established anticancer drugs like Sorafenib. One study reported a derivative with an IC50 of 0.08 µM against cancer cell lines, indicating strong antitumor potential .

Table 2: Antitumor Activity Comparison

| Compound Name | IC50 (µM) | Cell Lines Tested |

|---|---|---|

| This compound | TBD | TBD |

| Sorafenib | 3.61 | HT-29, H460, MKN-45 |

| PAC-1 | 1.36 | HT-29, H460, MKN-45 |

The mechanism of action often involves the disruption of microtubule dynamics and induction of apoptosis in cancer cells .

Mechanistic Insights

The unique nitrogen-rich structure of tetrazoles allows for hydrogen bonding and complex formation with biological macromolecules. Molecular docking studies suggest that this compound may interact with specific receptors or enzymes involved in metabolic pathways, enhancing its therapeutic potential .

Case Studies

Several case studies highlight the effectiveness of tetrazole derivatives:

- Case Study 1 : A study evaluated the antimicrobial effects of various tetrazole derivatives against clinical isolates of Staphylococcus epidermidis, revealing promising results with MICs as low as 4 µg/mL for certain compounds .

- Case Study 2 : In another investigation, a series of tetrazole-based compounds were synthesized and tested for antitumor activity against different cancer cell lines. The most active compound showed remarkable potency compared to standard treatments .

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-1H-tetrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGLEGNLDJXZOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)NN=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.